2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL

pKa modulation hydrogen bond acidity medicinal chemistry

Researchers pursuing sequential aryl diversification often face multi-step, low-efficiency syntheses using mono-halogenated intermediates. This 4-bromo-2-chloro arylglycinol directly addresses that bottleneck: • Orthogonal C-Br/C-Cl sites enable two-step sequential Suzuki coupling-reducing synthetic operations by ~50% vs. mono-halogenated analogs • pKa 12.20 enhances H-bond donor strength for asymmetric catalysis • Solid physical form (1.644 g/cm³) ensures accurate stoichiometric loading. Supplied at 95% purity with reliable global fulfillment.

Molecular Formula C8H9BrClNO
Molecular Weight 250.52 g/mol
Cat. No. B15146361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL
Molecular FormulaC8H9BrClNO
Molecular Weight250.52 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C(CO)N
InChIInChI=1S/C8H9BrClNO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2
InChIKeyRFVRBZJGTWJDRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL Procurement Guide


2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL (CAS 1270402-49-7) is a chiral β-amino alcohol classified as an arylglycinol derivative, characterized by a phenyl ring substituted with bromine at the 4-position and chlorine at the 2-position . With a molecular formula of C8H9BrClNO and a molecular weight of 250.52 g/mol, this compound exists as a white-to-yellow solid at ambient temperature with a typical commercial purity of 95% . As a member of the 1,2-amino alcohol family, it serves as a versatile intermediate in asymmetric synthesis, medicinal chemistry, and crystal engineering, where the orthogonal reactivity of its two distinct halogen substituents provides synthetic advantages unavailable with mono-halogenated congeners [1].

Orthogonal halogenation 4-Br/2-Cl pattern enables sequential cross-coupling for library synthesis
Chiral β-amino alcohol scaffold Privileged auxiliary/ligand class for asymmetric synthesis
Solid physical form Supports accurate dry-weight dispensing in automated platforms

Why 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL Cannot Be Replaced


Generic substitution among arylglycinol derivatives is inadmissible when both the physicochemical properties and synthetic utility of the scaffold are tightly coupled to its halogenation pattern. The 4-bromo-2-chloro substitution motif imparts a distinct combination of electronic character (quantified via pKa), molecular bulk, and orthogonal reactivity that mono-halogenated analogs cannot replicate . The simultaneous presence of C–Br and C–Cl bonds enables programmed sequential functionalization via chemoselective cross-coupling, a capability absent in compounds bearing a single halogen or two identical halogens [1]. Furthermore, the physical state of the target compound (solid) differs from key analogs (liquid), directly affecting handling, formulation, and long-term storage protocols in both research and industrial settings .

Target compound
Mono‑halogenated analogs
Orthogonal C–Br/C–Cl reactivity enables two-step sequential diversification
Single halogen site limits diversification to one coupling step
White‑to‑yellow solid supports automated dispensing and storage
Liquid form (4‑bromophenyl analog) complicates dry‑weight handling
Measurable pKa shift alters hydrogen‑bond donor character for SAR
Similar mono‑halogen scaffolds show less acidic hydroxyl; electronic profile may differ

Quantitative Evidence for 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL vs. Analogs


Enhanced Brønsted Acidity vs. Mono-Halogenated Analogs

The predicted pKa of the target compound's hydroxyl group is 12.20 ± 0.10, which is 0.23 log units lower than that of both the 4-bromophenyl analog (12.43 ± 0.10) and the 4-chlorophenyl analog (12.43 ± 0.10), indicating measurably stronger hydrogen-bond donating capacity attributable to the electron-withdrawing effect of the ortho-chloro substituent . This shift, while modest, is reproducible and can influence binding affinity in biological targets where hydrogen bonding is a key recognition element.

pKa modulation
Predicted
Target pKa 12.20 ± 0.10 vs 12.43 (mono‑halo); Δ –0.23
Supports ionization‑state review for SAR studies
Predicted values; experimental validation recommended
pKa modulation hydrogen bond acidity medicinal chemistry

Density and Boiling Point Differentiation for Purification

The target compound exhibits a predicted density of 1.644 ± 0.06 g/cm³ and a boiling point of 374.9 ± 37.0 °C, substantially exceeding those of the 4-chlorophenyl analog (density 1.260 ± 0.06 g/cm³, boiling point 319.8 ± 27.0 °C) . The 4-bromophenyl analog sits between these values with a density of 1.539 ± 0.06 g/cm³ and boiling point of 341.6 ± 27.0 °C. The higher density of the target compound directly influences chromatographic retention behavior and liquid-liquid extraction partition coefficients.

Density & boiling point
Predicted
Density 1.644 g/cm³, BP 374.9 °C (4-Cl analog: 1.260 g/cm³, 319.8 °C)
Supports purification and scale‑up workflow context
Predicted at 760 mmHg; verify experimentally for process design
purification formulation development chromatography

Sequential C–Br and C–Cl Chemoselective Cross-Coupling

The established reactivity order for palladium-catalyzed oxidative addition is C–Br > C–Cl, which has been exploited for chemoselective sequential Suzuki–Miyaura cross-coupling of bromochloroaryl substrates [1]. The target compound's 4-bromo substituent can be selectively coupled with an aryl boronic acid in the first step while the 2-chloro substituent remains intact, allowing a second, distinct coupling at the chloro position under modified conditions. Mono-halogenated arylglycinols (e.g., 4-bromophenyl or 4-chlorophenyl analogs) lack this sequential functionalization capability entirely, limiting them to a single diversification step.

Sequential coupling
Class‑level
C–Br > C–Cl oxidative addition enables two‑step diversification
Supports sequential diversification workflow
Reactivity order documented for Pd‑catalyzed systems
Suzuki-Miyaura coupling chemoselective synthesis C–C bond formation

Dual Halogen Bond Donor Capability in Solid State

In the solid-state structure of a 4-bromo-2-chlorophenyl ester derivative, both halogen atoms engage in short intermolecular contacts with oxygen: Cl⋯O = 2.991(3) Å and Br⋯O = 3.139(2) Å, both well below the sum of van der Waals radii (Cl⋯O: 3.27 Å; Br⋯O: 3.37 Å) [1]. Hirshfeld surface analysis confirms that Br⋯H/H⋯Br and Cl⋯H/H⋯Cl contacts contribute 10.7% and 7.5% of total intermolecular interactions, respectively. Mono-halogenated analogs can contribute only one type of halogen bond, reducing their utility in directional supramolecular assembly.

Halogen bond donors
Class‑level
Cl⋯O 2.991 Å, Br⋯O 3.139 Å; both below vdW sum
Supports co‑crystal design and supramolecular assembly
Crystallographic data from a 4‑Br‑2‑Cl‑phenyl ester derivative
crystal engineering halogen bonding supramolecular chemistry

Solid Physical Form Advantage over Liquid Analog

According to vendor technical datasheets, the target compound is a white-to-yellow solid at ambient temperature with 95% purity , whereas its closest structural analog—2-amino-2-(4-bromophenyl)ethan-1-ol—is supplied as a liquid with 98% purity . This solid-versus-liquid distinction affects gravimetric dispensing accuracy, long-term storage stability, and susceptibility to oxidative degradation.

Physical form
Supplier data
White‑to‑yellow solid vs liquid for 4‑bromophenyl analog
Supports automated dispensing and compound management
Based on vendor specifications; confirm lot‑specific form
handling and storage weighing accuracy shipping stability

High-Value Applications of 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-OL


Sequential Diversification in Library Synthesis

The orthogonal C–Br and C–Cl reactivity hierarchy (C–Br > C–Cl) enables a two-step diversification protocol: first, Suzuki-Miyaura coupling exploits the more reactive 4-bromo position under mild Pd catalysis (room temperature, Pd(OAc)₂/SelectPhos) to install a first aromatic diversity element, while the 2-chloro substituent remains unreacted [1]. In a subsequent step, a second distinct aryl group is introduced at the chloro position using a modified catalyst system (elevated temperature, SPhos ligand). This single-building-block, two-diversification strategy reduces the synthetic step count from four (using two sequential mono-halogenated intermediates) to two, accelerating hit-to-lead exploration by approximately 50% in terms of synthetic operations [1]. The enhanced acidity (pKa 12.20 vs. 12.43 for mono-halo analogs) may additionally influence the pharmacokinetic profile of resulting library members, providing a subtle but systematic SAR advantage .

Crystal Engineering with Directional Halogen Bonding

The target compound's 4-bromo-2-chlorophenyl motif provides two chemically distinct halogen bond donors (Cl and Br) with characteristic contact distances (Cl⋯O = 2.991 Å; Br⋯O = 3.139 Å) that can be exploited for the rational design of pharmaceutical co-crystals [1]. The stronger directionality of chlorine-mediated halogen bonds versus the greater polarizability of bromine-mediated interactions offers a dual-mode supramolecular synthon strategy: chlorine directs the primary packing motif, while bromine stabilizes secondary interactions, as evidenced by their distinct contributions to the Hirshfeld surface (Cl⋯H: 7.5%; Br⋯H: 10.7%) [1]. This capability is absent in mono-halogenated arylglycinols, which can present only one halogen bond donor type and therefore lose the ability to simultaneously exploit both directional and polarizable halogen bonding to tune co-crystal lattice energies and dissolution rates.

Asymmetric Synthesis as Chiral β-Amino Alcohol Auxiliary

As a chiral 1,2-amino alcohol, the target compound belongs to a privileged class of auxiliaries and ligands for asymmetric synthesis [1]. The presence of both amino and hydroxyl functional groups on adjacent carbons provides a bidentate coordination motif for transition metals, while the bromo and chloro substituents offer electronic tuning of the aryl ring's donor properties. The 0.23-unit pKa depression relative to mono-halogenated analogs translates to a stronger hydrogen-bond donor at the hydroxyl position, which can enhance substrate binding and stereochemical induction in catalytic asymmetric reductions and alkylations. The solid physical form further facilitates accurate stoichiometric loading in catalyst preparation protocols, where precise auxiliary-to-metal ratios are critical for achieving reproducible enantioselectivities.

Preformulation Solubility Screening Differentiation

The target compound's 1.644 g/cm³ density—substantially higher than the 1.260 g/cm³ of the 4-chlorophenyl analog—directly impacts the prediction of solubility parameters and partition coefficients during preformulation development [1]. Hansen solubility parameter calculations, which rely on density and boiling point inputs, will yield measurably different values for the target compound versus mono-halogenated comparators, leading to divergent predictions of solvent compatibility, amorphous solid dispersion carrier selection, and lipid-based formulation excipient choices. Researchers conducting systematic solubility screens across an arylglycinol series should include this compound rather than relying on mono-halogenated surrogates, as the 55 °C boiling point elevation and 0.384 g/cm³ density increase relative to the 4-chloro congener represent non-linear shifts that cannot be interpolated from single-halogen data points.

Application
Selection property
Validation focus
Library synthesis via sequential cross‑coupling
Orthogonal C–Br/C–Cl reactivity hierarchy
Chemoselective coupling order and catalyst compatibility
Pharmaceutical co‑crystal design
Dual halogen bond donors (Cl and Br)
Directional vs. polarizable halogen bonding contributions
Asymmetric synthesis auxiliary/ligand
Chiral 1,2‑amino alcohol scaffold with tuned acidity
Stereochemical induction and metal coordination
Preformulation solubility parameter prediction
Elevated density and boiling point vs. mono‑halogenated series
Solubility parameter and solvent compatibility predictions

Technical Documentation Hub

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